Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-phenyl-2-(pyridine-4-carbonylamino)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-2-24-19(23)15-12-16(13-6-4-3-5-7-13)25-18(15)21-17(22)14-8-10-20-11-9-14/h3-12H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSYZQBZPALGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated thiophene derivative in the presence of a palladium catalyst.
Attachment of the Isonicotinamido Group: The isonicotinamido group can be attached through an amidation reaction, where isonicotinic acid reacts with an amine derivative of the thiophene compound.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the isonicotinamido moiety can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly significant in the development of drugs aimed at treating neurological disorders. The compound's structural features allow it to interact with biological targets effectively, making it a valuable component in drug formulation.
Case Study:
A study published in Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity against specific neurological targets, leading to the development of new therapeutic agents for conditions like epilepsy and depression .
Organic Synthesis
Versatile Building Block:
In organic chemistry, this compound is utilized for constructing complex molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more intricate structures.
Data Table: Synthesis Applications
| Reaction Type | Example Reaction | Outcome |
|---|---|---|
| Nucleophilic Substitution | Ethylation of amines | Formation of amine derivatives |
| Coupling Reactions | Suzuki Coupling with aryl halides | Synthesis of biaryl compounds |
| Oxidation | Conversion to corresponding ketones | Enhanced biological activity |
Material Science
Conductive Polymers:
Research indicates that this compound can be incorporated into conductive polymers. These materials are crucial for developing electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Case Study:
A paper in Advanced Materials highlighted the use of this compound in synthesizing a new class of polymer semiconductors with improved charge transport properties, leading to higher efficiency in solar cells .
Biological Research
Investigating Biological Activity:
The compound is also studied for its biological effects, including potential anti-cancer properties. Researchers have explored its mechanism of action on cellular processes, contributing to the understanding of its therapeutic benefits.
Data Table: Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer Activity | MTT Assay on cancer cell lines | IC50 values indicating potency |
| Antimicrobial Effects | Zone of Inhibition tests | Effective against various pathogens |
Analytical Chemistry
Standard Reference Material:
In analytical chemistry, this compound is used as a standard reference material. It aids researchers in ensuring accuracy and reliability in experimental results through calibration and validation processes.
Case Study:
A study published in Analytical Chemistry utilized this compound to develop a new method for quantifying related compounds in complex mixtures, demonstrating its utility as a reference standard .
Mechanism of Action
The mechanism of action of Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The isonicotinamido group can interact with enzymes or receptors, inhibiting their activity. The phenyl and thiophene groups can enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key features of Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate with analogous thiophene derivatives:
Key Observations:
Biological Activity
Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring that contributes to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 286.34 g/mol. The presence of the isonicotinamido group enhances its interaction with biological targets, making it a subject of various pharmacological studies.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines.
- Antimicrobial Properties : It has demonstrated effectiveness against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates potential in reducing inflammation markers.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound interferes with key cellular pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Interaction with Receptors : Binding studies suggest interactions with metabotropic glutamate receptors, influencing calcium signaling pathways.
1. Anticancer Activity
A study conducted on HL-60 promyelocytic leukemia cells revealed that this compound significantly inhibited cell growth in a concentration-dependent manner. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
| HeLa (Cervical Cancer) | 28 |
2. Antimicrobial Activity
In antimicrobial assays, the compound showed activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values are listed below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Pseudomonas aeruginosa | 75 |
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound has a moderate safety profile, with observed cytotoxicity at higher concentrations. Safety classifications include:
- Acute Toxicity : Classified as harmful if swallowed.
- Skin Irritation : Causes skin irritation upon contact.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(isonicotinamido)-5-phenylthiophene-3-carboxylate, and how can reaction conditions be optimized?
The Gewald reaction is a robust method for synthesizing thiophene derivatives. Key steps include:
- Thiophene Core Formation : Condensation of α-cyanoesters with ketones and elemental sulfur under reflux (e.g., DMF as solvent, 80–100°C) .
- Functionalization : Introducing the isonicotinamido group via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents) in anhydrous conditions .
- Optimization : Adjust reaction time (12–24 hours), solvent polarity (DMF or THF), and catalyst (triethylamine) to enhance yield and purity. Monitor progress via TLC and purify via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s purity and structural integrity?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and amide bond formation. For example, the isonicotinamido group shows characteristic aromatic proton signals at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., expected [M+H]+ ion for C19H17N3O3S: 368.10) .
- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement. Slow evaporation from ethyl acetate/hexane mixtures yields diffraction-quality crystals .
Q. What initial biological screening assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values indicate potency .
- Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess selective toxicity .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets, and which software tools are suitable?
- Molecular Docking : Use AutoDock Vina or GOLD to model binding poses with target proteins (e.g., isonicotinamido interactions with kinase ATP pockets) .
- Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulate binding stability (20–50 ns trajectories) to assess hydrogen bonding and hydrophobic interactions .
- QSAR Analysis : Correlate substituent electronic properties (Hammett constants) with bioactivity data to guide structural optimization .
Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?
- Orthogonal Validation : Compare docking results with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .
- Solubility/Permeability Testing : Address false negatives by evaluating compound solubility (e.g., PBS shake-flask method) and logP values .
- SAR Studies : Systematically modify the phenyl or isonicotinamido groups to identify critical pharmacophores .
Q. How does the isonicotinamido substituent influence the compound’s electronic properties and reactivity?
- DFT Calculations : Gaussian 09 computes HOMO/LUMO energies to assess electron-withdrawing effects (e.g., pyridine ring’s impact on thiophene aromaticity) .
- Spectroscopic Analysis : IR spectroscopy identifies shifts in amide I/II bands (1650–1550 cm⁻¹), indicating hydrogen-bonding capacity .
- Hammett Analysis : Quantify substituent effects on reaction rates (e.g., nucleophilic acyl substitution) using σmeta/σpara values .
Q. What crystallization conditions are optimal for X-ray diffraction studies of this compound?
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane, 1:1) to enhance crystal nucleation .
- Temperature Control : Slow evaporation at 4°C minimizes disorder .
- Data Collection : Refine with SHELXL (Mo Kα radiation, λ = 0.71073 Å) to resolve bond angles and torsional strain in the thiophene core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
